2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
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Overview
Description
2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is a complex organic compound with a molecular formula of C22H23N3O4S3 and a molecular weight of 489.638 g/mol . This compound features a thiazolidinone ring, a thienylmethylene group, and a benzohydrazide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of Thienylmethylene Group: The thienylmethylene group is introduced via a Knoevenagel condensation reaction between a thienyl aldehyde and the thiazolidinone derivative.
Attachment of Benzohydrazide Moiety: The final step involves the coupling of the intermediate with 2-methoxybenzohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and anticancer activities. Its ability to modulate specific molecular pathways is of significant interest in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and thienylmethylene group are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N’-{3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid}benzohydrazide
- N-(2-Methoxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
Uniqueness
Compared to similar compounds, 2-Methoxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide stands out due to its longer hexanoyl chain, which may enhance its binding affinity and specificity for certain biological targets. This structural feature could potentially lead to improved therapeutic efficacy and reduced side effects.
Properties
Molecular Formula |
C22H23N3O4S3 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-methoxy-N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide |
InChI |
InChI=1S/C22H23N3O4S3/c1-29-17-10-5-4-9-16(17)20(27)24-23-19(26)11-3-2-6-12-25-21(28)18(32-22(25)30)14-15-8-7-13-31-15/h4-5,7-10,13-14H,2-3,6,11-12H2,1H3,(H,23,26)(H,24,27)/b18-14+ |
InChI Key |
GWGMOWJJFLQKIN-NBVRZTHBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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